molecular formula C7H11Cl2PS B12514467 Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride CAS No. 803727-23-3

Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride

Cat. No.: B12514467
CAS No.: 803727-23-3
M. Wt: 229.11 g/mol
InChI Key: XJSUYVFBHHXSME-UHFFFAOYSA-N
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Description

Bicyclo[221]heptan-2-ylphosphonothioic dichloride is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ol with phosphorus trichloride and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Bicyclo[2.2.1]heptan-2-ol+PCl3+SBicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride\text{Bicyclo[2.2.1]heptan-2-ol} + \text{PCl}_3 + \text{S} \rightarrow \text{this compound} Bicyclo[2.2.1]heptan-2-ol+PCl3​+S→Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.

    Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Functionalized bicyclo[2.2.1]heptane derivatives with various substituents.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride involves its interaction with various molecular targets. The phosphonothioic group can form strong bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The rigid bicyclic structure ensures that the compound maintains its conformation, allowing for specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: A precursor in the synthesis of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride.

    Norbornyl alcohol: Another bicyclic compound with similar structural features.

    Phosphonothioic acid derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

This compound is unique due to its combination of a rigid bicyclic framework and reactive phosphonothioic dichloride groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

803727-23-3

Molecular Formula

C7H11Cl2PS

Molecular Weight

229.11 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl-dichloro-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H11Cl2PS/c8-10(9,11)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2

InChI Key

XJSUYVFBHHXSME-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2P(=S)(Cl)Cl

Origin of Product

United States

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